molecular formula C15H10Cl2N2 B2697885 (2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile CAS No. 338402-93-0

(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile

Cat. No. B2697885
CAS RN: 338402-93-0
M. Wt: 289.16
InChI Key: HGNUKZQPLWWRMX-BENRWUELSA-N
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Description

(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile, also known as 2C-C, is an organic compound of the nitrile class. It is an analog of the well-known hallucinogen 2,5-dimethoxy-4-chlorophenethylamine (2C-C). 2C-C is a potent hallucinogen, with a reported potency of around 1/3 that of LSD, and is known to produce intense visual and auditory hallucinations. 2C-C has been used in scientific research as a model for understanding the action of hallucinogenic drugs on the brain, and has potential applications in the development of new therapeutic agents.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

A study by Kaya et al. (2016) utilized quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of similar compounds against corrosion of iron. This research illustrates the potential of such compounds in materials science, specifically for protecting metals from corrosion (Kaya et al., 2016).

Synthesis in Aqueous Media

Wang et al. (2010) reported on the synthesis of highly substituted cyclohexadiene derivatives in aqueous media using a three-component reaction involving compounds similar to "(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile". This highlights the compound's role in green chemistry and its ease of synthesis in environmentally friendly conditions (Wang et al., 2010).

Synthesis and Structural Analysis

Research by Nolcami et al. (1986) focused on the synthesis of optically active 4-hydroxyalk-2-enenitriles, demonstrating the compound's utility in creating optically active intermediates for further chemical synthesis (Nolcami et al., 1986).

Crystal Structures of Chalcone Derivatives

Salian et al. (2018) synthesized and analyzed the crystal structures of chalcone derivatives, including compounds similar to "(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile", revealing insights into their molecular interactions and stability. This research contributes to the understanding of the structural properties of such compounds, which is crucial for their application in material science and drug design (Salian et al., 2018).

Molecular Structure and Spectroscopic Analysis

A study by Najiya et al. (2014) analyzed the molecular structure, FT-IR, and hyperpolarizability of a closely related compound, offering insights into its electronic properties and potential applications in nonlinear optics (Najiya et al., 2014).

properties

IUPAC Name

(E)-3-(4-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2/c16-13-3-1-11(2-4-13)12(9-18)10-19-15-7-5-14(17)6-8-15/h1-8,10,19H/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNUKZQPLWWRMX-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CNC2=CC=C(C=C2)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\NC2=CC=C(C=C2)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile

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